molecular formula C17H17N5O2S B11403966 4-methoxy-N-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}benzamide

4-methoxy-N-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}benzamide

Cat. No.: B11403966
M. Wt: 355.4 g/mol
InChI Key: LVHJZYXIVJDYOP-UHFFFAOYSA-N
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Description

4-METHOXY-N-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group, a phenyl-tetrazole moiety, and a sulfanyl-ethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}BENZAMIDE typically involves multiple steps:

    Formation of the Phenyl-Tetrazole Moiety: This step involves the reaction of phenylhydrazine with sodium azide in the presence of a suitable catalyst to form the tetrazole ring.

    Introduction of the Sulfanyl-Ethyl Linkage: The phenyl-tetrazole intermediate is then reacted with an appropriate thiol compound to introduce the sulfanyl-ethyl group.

    Coupling with 4-Methoxybenzoyl Chloride: The final step involves the coupling of the intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-METHOXY-N-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 4-METHOXY-N-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets. The phenyl-tetrazole moiety may interact with enzyme active sites or receptor binding sites, while the sulfanyl-ethyl linkage can modulate the compound’s overall binding affinity and specificity. The methoxy group may influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-N-{2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)thio]ethyl}benzamide: Similar structure but with a thioether linkage.

    4-Methoxy-N-{2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]ethyl}benzamide: Similar structure but with an amino linkage.

Uniqueness

4-METHOXY-N-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, phenyl-tetrazole moiety, and sulfanyl-ethyl linkage makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H17N5O2S

Molecular Weight

355.4 g/mol

IUPAC Name

4-methoxy-N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]benzamide

InChI

InChI=1S/C17H17N5O2S/c1-24-15-9-7-13(8-10-15)16(23)18-11-12-25-17-19-20-21-22(17)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,23)

InChI Key

LVHJZYXIVJDYOP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCSC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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